N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c17-16(18,19)11-2-1-3-12(8-11)21-15(24)14(23)20-6-4-13(22)10-5-7-25-9-10/h1-3,5,7-9,13,22H,4,6H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHCLKYILUQMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and the trifluoromethyl-substituted benzene derivative. These intermediates are then subjected to a series of reactions including hydroxylation, amide formation, and oxalamide coupling under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxalamide could produce primary or secondary amines.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly as a kinase inhibitor. The presence of the trifluoromethyl group has been shown to enhance the compound's potency in inhibiting cellular processes linked to diseases such as cancer.
Structure-Activity Relationship (SAR)
Studies on structure-activity relationships reveal that:
- Compounds with trifluoromethyl groups generally demonstrate improved biological activity compared to their non-fluorinated analogs.
- The thiophene moiety contributes to π-π stacking interactions, which can stabilize the binding of the compound to its target proteins.
Case Studies and Experimental Findings
Several studies have documented the effectiveness of N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide in experimental settings:
- In Vitro Studies : Laboratory tests have shown that this compound can effectively inhibit specific kinases, leading to reduced proliferation of cancer cells.
- Computational Analysis : Density Functional Theory (DFT) studies have provided insights into the electronic properties of the compound, supporting its potential as a drug candidate.
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound:
Mechanism of Action
The mechanism by which N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide exerts its effects would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogs: Positional Isomerism and Substitution Effects
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide (CAS 1421526-83-1)
- Key Differences :
- Thiophene substitution : 3-yl vs. 2-yl positional isomerism alters electronic distribution; the 3-substituted thiophene may enhance steric hindrance, affecting binding to target receptors.
- Phenyl substituent : The 2-oxopyrrolidin group replaces the trifluoromethyl group, introducing a polar, cyclic amide. This increases solubility but reduces hydrophobicity compared to the trifluoromethyl group.
- Impact : The trifluoromethyl group in the target compound likely improves membrane permeability and resistance to oxidative metabolism compared to the oxopyrrolidin analog .
Table 1: Structural Comparison
| Compound | Thiophene Position | Phenyl Substituent | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 3-yl | 3-(trifluoromethyl) | ~387.45 (estimated) |
| CAS 1421526-83-1 | 2-yl | 3-(2-oxopyrrolidin-1-yl) | 387.45 |
Functional Group Analogues: Trifluoromethylphenyl-Containing Compounds
Cinacalcet Hydrochloride Intermediates (e.g., N-[1-(R)-(1-naphthyl ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propanamide)
- Similarities : Both compounds incorporate a 3-(trifluoromethyl)phenyl group, which enhances binding to hydrophobic pockets in proteins.
- Differences: Cinacalcet intermediates feature a naphthyl-ethyl group instead of a hydroxy-thiophene-propyl moiety.
Pesticides (e.g., Flutolanil: N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Similarities : Trifluoromethyl groups are prevalent in agrochemicals for their resistance to degradation.
- Differences: Flutolanil’s benzamide core and isopropoxy group contrast with the ethanediamide backbone and hydroxypropyl-thiophene in the target compound. This suggests divergent modes of action; flutolanil inhibits succinate dehydrogenase, while the target compound’s bis-amide structure may target ryanodine receptors or other enzymes .
Research Findings and Implications
- Metabolic Stability: The trifluoromethyl group in the target compound likely extends half-life compared to non-fluorinated analogs, as seen in flutolanil and Cinacalcet derivatives .
- Target Selectivity : The hydroxypropyl-thiophene moiety may confer selectivity toward mammalian vs. insect targets compared to anthranilic diamides like chlorantraniliprole .
- Synthetic Challenges : Positional isomerism in thiophene (2-yl vs. 3-yl) requires precise regiocontrol during synthesis, analogous to Cinacalcet’s stereochemical purity demands .
Biological Activity
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on the compound's synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound features a thiophene ring and a trifluoromethyl group, which are significant for its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the thiophene moiety and subsequent coupling with the trifluoromethyl phenyl group under specific catalytic conditions.
Synthetic Route
- Formation of Thiophene Ring : Utilizes various starting materials to create the thiophene structure.
- Coupling Reaction : Involves nucleophilic substitution to attach the trifluoromethyl phenyl group.
- Purification : Employs chromatography techniques to achieve high purity levels.
The biological activity of this compound may involve interaction with specific molecular targets such as enzymes and receptors. Its unique structure allows for high-affinity binding, potentially modulating various biochemical pathways.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, a related compound, 3-Hydroxyterphenyllin, was shown to induce apoptosis in ovarian cancer cells through:
- Cell Cycle Arrest : Inducing S phase arrest linked to DNA damage.
- Apoptotic Pathways : Activation of both intrinsic and extrinsic apoptotic pathways was observed, suggesting that this compound may exhibit similar mechanisms .
Case Studies and Research Findings
A review of literature reveals various studies focusing on related compounds that share structural similarities with this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
